molecular formula C17H17ClN6O B12473618 1-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

1-[1-(2-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B12473618
M. Wt: 356.8 g/mol
InChI Key: MVCIZEMQQNKKCG-UHFFFAOYSA-N
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Description

1-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound makes it a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The pyrazole derivative is further reacted with formamide to form the pyrazolo[3,4-d]pyrimidine core. Finally, the piperidine-4-carboxamide moiety is introduced through a coupling reaction with piperidine-4-carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Investigated for its anticancer properties, showing significant cytotoxic activity against various cancer cell lines.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor tyrosine kinases (EGFR-TKs). By binding to the active sites of these enzymes, it prevents their normal function, leading to the disruption of cellular processes such as cell cycle progression and signal transduction. This results in the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is unique due to its specific structure, which allows for selective inhibition of certain kinases. This selectivity makes it a promising candidate for targeted cancer therapy, potentially offering fewer side effects compared to non-selective inhibitors .

Properties

Molecular Formula

C17H17ClN6O

Molecular Weight

356.8 g/mol

IUPAC Name

1-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

InChI

InChI=1S/C17H17ClN6O/c18-13-3-1-2-4-14(13)24-17-12(9-22-24)16(20-10-21-17)23-7-5-11(6-8-23)15(19)25/h1-4,9-11H,5-8H2,(H2,19,25)

InChI Key

MVCIZEMQQNKKCG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=NN3C4=CC=CC=C4Cl

Origin of Product

United States

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